molecular formula C6H12O3 B1585420 2-Methyl-1,3-dioxolane-2-ethanol CAS No. 5754-32-5

2-Methyl-1,3-dioxolane-2-ethanol

Cat. No. B1585420
CAS RN: 5754-32-5
M. Wt: 132.16 g/mol
InChI Key: MPEMSDRABAGGLU-UHFFFAOYSA-N
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Description

“2-Methyl-1,3-dioxolane-2-ethanol” is a chemical compound with the CAS Number: 5754-32-5 and a molecular weight of 132.16 . It is used as an extractant and solvent for oils, fats, waxes, dyestuffs, and cellulose derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1,3-dioxolane-2-ethanol” include a boiling point of 102-105 °C (Press: 20 Torr) and a density of 1.063±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Green Solvent

  • Summary of the Application : “2-Methyl-1,3-dioxolane-2-ethanol” is considered a green solvent, which is a major focus of green chemistry . The concept of green solvents has led to the development of so-called neoteric solvents .

Protecting Groups in Organic Chemistry

  • Summary of the Application : “2-Methyl-1,3-dioxolane-2-ethanol” can be used as a protecting group for carbonyl compounds in organic chemistry . Protecting groups are used to prevent certain functional groups from reacting while other parts of the molecule are modified.
  • Methods of Application or Experimental Procedures : The compound can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . The protecting group can be removed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .
  • Results or Outcomes : The use of “2-Methyl-1,3-dioxolane-2-ethanol” as a protecting group allows for selective reactions in complex organic molecules .

Fragrance Agent

  • Summary of the Application : “2-Methyl-1,3-dioxolane-2-ethanol” can be used as a fragrance agent . Fragrance agents are used to impart a pleasant smell to products.
  • Results or Outcomes : The use of “2-Methyl-1,3-dioxolane-2-ethanol” as a fragrance agent can enhance the sensory experience of a product .

Thermodynamic Property Analysis

  • Summary of the Application : “2-Methyl-1,3-dioxolane-2-ethanol” can be used in the analysis of thermodynamic properties . This involves studying the energy changes that occur during chemical reactions and physical changes.
  • Results or Outcomes : The use of “2-Methyl-1,3-dioxolane-2-ethanol” in thermodynamic property analysis can provide valuable data for understanding and predicting the behavior of chemical systems .

Infrared Spectroscopy

  • Summary of the Application : “2-Methyl-1,3-dioxolane-2-ethanol” can be studied using infrared spectroscopy . This technique is used to identify and study chemicals by their infrared absorption characteristics.
  • Methods of Application or Experimental Procedures : The compound can be analyzed in its solid, liquid, and gaseous states using an infrared spectrometer . The resulting spectra can then be used to identify the compound and study its structure.
  • Results or Outcomes : The use of “2-Methyl-1,3-dioxolane-2-ethanol” in infrared spectroscopy can provide valuable information about the compound’s molecular structure .

Safety And Hazards

“2-Methyl-1,3-dioxolane-2-ethanol” is classified as a highly flammable liquid and vapor that causes serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(2-3-7)8-4-5-9-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEMSDRABAGGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337077
Record name 1,3-Dioxolane-2-ethanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,3-dioxolane-2-ethanol

CAS RN

5754-32-5
Record name 1,3-Dioxolane-2-ethanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (2 g, 51 mmol) is added in small portions to anhydrous ethyl ether (200 cc). The mixture is cooled to 0° C. and ethyl 3,3-ethylenedioxybutanoate (3 g, 17 mmol) is then added over 10 minutes as a solution in anhydrous ethyl ether (10 cc). The mixture is stirred for 2 hours 30 minutes at a temperature in the region of 20° C. and is then hydrolysed by adding a saturated sodium sulphate solution (12 cc). After 2 hours the white precipitate is separated off by filtration. The organic phases are dried over magnesium sulphate. 2,2-Ethylenedioxy-4-hydroxybutane (2.22 g) is thus obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,3-dioxolane-2-ethanol
Reactant of Route 2
Reactant of Route 2
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Reactant of Route 3
2-Methyl-1,3-dioxolane-2-ethanol
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Methyl-1,3-dioxolane-2-ethanol

Citations

For This Compound
6
Citations
RJ Petroski* 1 - Synthetic communications, 2002 - Taylor & Francis
2-Methyl-1,3-dioxolane-2-ethanol was prepared in 90% isolated yield from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst and ethyl acetate as the reaction …
Number of citations: 11 www.tandfonline.com
Y Gu, W Shi, R Liu, Y Xing, X Yu, H Jiang - Innovative Food Science & …, 2021 - Elsevier
Cold plasma (CP) technology is a novel, non-thermal method to inactive enzymes and improve the quality of food materials. In this study, banana samples were processed via CP …
Number of citations: 35 www.sciencedirect.com
H Zhang, GT Lountos, CB Ching, R Jiang - Applied microbiology and …, 2010 - Springer
The objective of this study was to use protein engineering techniques to enhance the catalytic activity of glycerol dehydrogenase (GlyDH) on racemic 1, 3-butanediol (1, 3-BDO) for the …
Number of citations: 38 link.springer.com
L Wang, H Zhang, CB Ching, Y Chen… - Applied microbiology and …, 2012 - Springer
Nicotinamide cofactor-dependent oxidoreductases have been widely employed during the bioproduction of varieties of useful compounds. Efficient cofactor regeneration is often …
Number of citations: 27 link.springer.com
A Asghar, MH Rashid, W Ahmed… - Journal of Food …, 2022 - Wiley Online Library
Fresh‐cut fruits and vegetables refer to edible commodities that are free from large‐scale and typical traditional processing operations. However, maintaining their nutritional value and …
Number of citations: 8 ifst.onlinelibrary.wiley.com
H Hagiwara, S Fujiwara, C Iibachi… - Natural Product …, 2020 - journals.sagepub.com
The synthesis of a labdane oxocane epoxy-alcohol is described starting from the Wieland–Miescher ketone derivative via ring closing olefin metathesis of a diene derivative, targeting …
Number of citations: 4 journals.sagepub.com

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